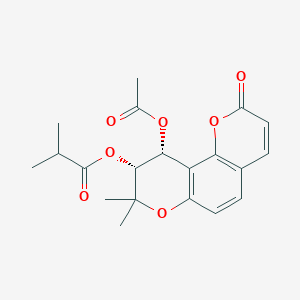
Calcium tartrate
Descripción general
Descripción
Calcium tartrate is a byproduct of the wine industry, prepared from wine fermentation dregs . It is the calcium salt of L-tartaric acid, an acid most commonly found in grapes .
Molecular Structure Analysis
Calcium tartrate has the molecular formula C4H4CaO6 . It has two asymmetric carbons, hence it has two chiral isomers and a non-chiral isomer (meso-form) . Most calcium tartrate of biological origin is the chiral levorotatory (–) isomer .Physical And Chemical Properties Analysis
Calcium tartrate appears as a hygroscopic white powder or colorless crystals . It has a density of 1.817 g/cm3 (tetrahydrate) . Its solubility in water is 0.037 g/100 ml at 0 °C and 0.2 g/100 ml at 85 °C .Aplicaciones Científicas De Investigación
Enhancement of Electrospray Ionization Mass Spectrometry
Calcium tartrate has been found to suppress nonspecific protein-metal interactions in electrospray ionization mass spectrometry, thereby improving the reliability of studies on protein-metal interactions (Pan et al., 2009).
Synthesis of Carbon Nanotubes
Doped calcium tartrate (with Ni and Co) is used as a catalyst source in the chemical vapor deposition synthesis of carbon nanotubes (Shlyakhova et al., 2009).
Dielectric Permittivity Applications
Doped calcium tartrate tetrahydrate has been shown to have higher dielectric permittivity, making it useful in various scientific research applications (Torres et al., 2002).
Proton Conductivity for Technical Applications
Calcium tartrate exhibits significant proton conductivity under high humidity conditions, which is valuable for various technical applications (Saravanabharathi et al., 2014).
Optimization of Calorimetric Determination
The stability constants of calcium and magnesium tartrate complexes are determined, aiding in optimizing calorimetric determinations of their heats of formation in aqueous solutions (Zelenina & Zelenin, 2005).
Urinary Stone Prevention
A mixture of magnesium and tartrate salts could potentially reduce calcium oxalate crystal formation in urine, thereby preventing urinary stone recurrence (Hallson & Rose, 1988).
Corrosion Inhibition on Aluminum
Calcium and tartrate ions act as interface inhibitors on pure aluminum, enhancing the adsorption of Ca2+ on the aluminum surface (Shao et al., 2003).
Optical Limiting Applications
Calcium tartrate crystals with reverse saturable absorption characteristics are suitable for optical limiting applications (Rejeena et al., 2019).
Ferroelectric Applications
Calcium tartrate is well known for its applications in ferroelectricity (Jethva, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
calcium;2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPPESBEIQALOS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911837 | |
| Record name | Calcium 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine crystalline powder with a white or off-white colour | |
| Record name | CALCIUM TARTRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Slightly soluble in water. Solubility approximately 0,01 g/100 ml water (20 °C). Sparingly soluble in ethanol. Slightly soluble in diethyl ether. Soluble in acids | |
| Record name | CALCIUM TARTRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Calcium tartrate | |
CAS RN |
110720-66-6, 3164-34-9 | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, calcium salt (1:1), (2R,3R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)











